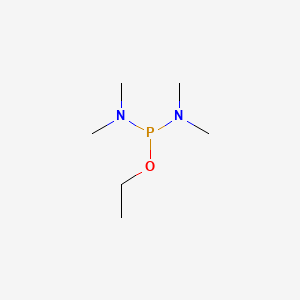![molecular formula C20H15N3O2 B14179453 3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol CAS No. 499211-85-7](/img/structure/B14179453.png)
3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)phenol is a complex organic compound that features a phthalazinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both hydroxyphenyl and phthalazinone moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone derivatives . The reaction conditions often require the use of solvents like acetone and catalysts such as potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The phthalazinone moiety can be reduced under specific conditions to yield dihydrophthalazinone derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydrophthalazinone derivatives from reduction, and various substituted phenol derivatives from nucleophilic aromatic substitution .
Scientific Research Applications
3-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit key enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects . The hydroxyphenyl group plays a crucial role in its antioxidant activity, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic Acid: This compound shares the hydroxyphenyl moiety and exhibits similar antimicrobial and anticancer properties.
4-(4-Hydroxyphenyl)phthalazin-1(2H)-one: This derivative has a similar phthalazinone core and is used in the synthesis of high-performance polymers.
Uniqueness
What sets 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol apart is its dual functionality, combining the properties of both hydroxyphenyl and phthalazinone groups. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
499211-85-7 |
|---|---|
Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]phenol |
InChI |
InChI=1S/C20H15N3O2/c24-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(23-22-19)21-14-4-3-5-16(25)12-14/h1-12,24-25H,(H,21,23) |
InChI Key |
WXHYWPFNNWXWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=CC=C3)O)C4=CC=C(C=C4)O |
solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)


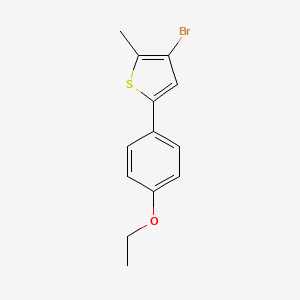
![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
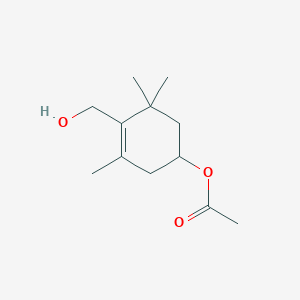
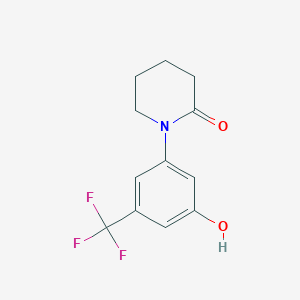
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)
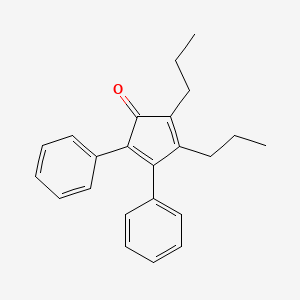
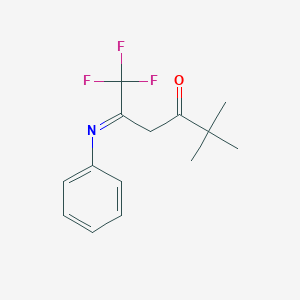
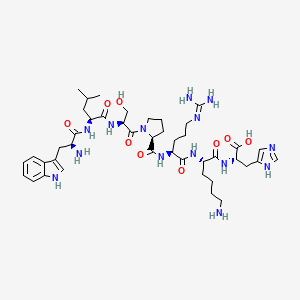
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)
